REACTION_CXSMILES
|
[CH3:1][N+:2]1([O-:8])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C([O:12]C(=O)C1C=C(O)C(O)=C(O)C=1)CC>O>[CH3:1][N+:2]1([O-:8])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[OH2:12] |f:3.4|
|
Name
|
tertiary amine oxide
|
Quantity
|
1073 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
cellulose
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)OC(C1=CC(O)=C(O)C(O)=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
This solution is stirred for approximately 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to above 72° C
|
Type
|
CUSTOM
|
Details
|
about 100 g of water is then separated under vacuum
|
Type
|
CUSTOM
|
Details
|
After water removal step a clear cellulose solution
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
STIRRING
|
Details
|
while being stirred simultaneously
|
Type
|
CUSTOM
|
Details
|
After approximately 30 to 60 minutes a cellulosic solution is obtained
|
Duration
|
45 (± 15) min
|
Type
|
CUSTOM
|
Details
|
to separate the water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C[N+]1(CCOCC1)[O-].O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 554 g | |
YIELD: PERCENTYIELD | 83% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |